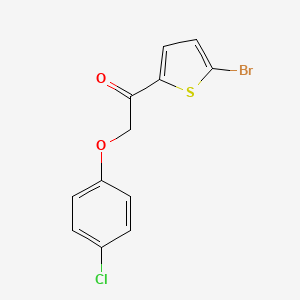![molecular formula C16H22N2O2 B7519474 Cyclopentyl-[4-(2-hydroxyphenyl)piperazin-1-yl]methanone](/img/structure/B7519474.png)
Cyclopentyl-[4-(2-hydroxyphenyl)piperazin-1-yl]methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclopentyl-[4-(2-hydroxyphenyl)piperazin-1-yl]methanone, also known as CPPM, is a chemical compound that has been widely used in scientific research. It falls under the category of piperazine derivatives and has been found to have various biochemical and physiological effects. CPPM has been extensively studied for its mechanism of action and its potential applications in different fields of research.
作用机制
The mechanism of action of Cyclopentyl-[4-(2-hydroxyphenyl)piperazin-1-yl]methanone is not fully understood, but it is believed to act as a modulator of various neurotransmitter systems. Cyclopentyl-[4-(2-hydroxyphenyl)piperazin-1-yl]methanone has been found to enhance the release of dopamine and serotonin in the brain, which may contribute to its potential therapeutic effects. It has also been found to have an affinity for adenosine receptors, which may play a role in its effects on the blood-brain barrier.
Biochemical and Physiological Effects
Cyclopentyl-[4-(2-hydroxyphenyl)piperazin-1-yl]methanone has been found to have various biochemical and physiological effects. It has been shown to enhance cognitive function and memory in animal studies. It has also been found to have potential anti-inflammatory and anti-oxidant effects. Additionally, Cyclopentyl-[4-(2-hydroxyphenyl)piperazin-1-yl]methanone has been found to have potential applications in the treatment of various neurological disorders, including Parkinson's disease and Alzheimer's disease.
实验室实验的优点和局限性
One of the advantages of using Cyclopentyl-[4-(2-hydroxyphenyl)piperazin-1-yl]methanone in lab experiments is its high purity and stability. It is also relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using Cyclopentyl-[4-(2-hydroxyphenyl)piperazin-1-yl]methanone is its potential toxicity. It is important to use appropriate safety precautions when handling Cyclopentyl-[4-(2-hydroxyphenyl)piperazin-1-yl]methanone in lab experiments.
未来方向
There are several future directions for research on Cyclopentyl-[4-(2-hydroxyphenyl)piperazin-1-yl]methanone. One area of research is the development of novel Cyclopentyl-[4-(2-hydroxyphenyl)piperazin-1-yl]methanone derivatives with improved pharmacological properties. Another area of research is the investigation of the potential therapeutic applications of Cyclopentyl-[4-(2-hydroxyphenyl)piperazin-1-yl]methanone in the treatment of various neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of Cyclopentyl-[4-(2-hydroxyphenyl)piperazin-1-yl]methanone and its effects on various neurotransmitter systems.
合成方法
The synthesis of Cyclopentyl-[4-(2-hydroxyphenyl)piperazin-1-yl]methanone involves the reaction of 1-(2-hydroxyphenyl)piperazine with cyclopentanone in the presence of a catalyst. The reaction takes place under mild conditions and yields Cyclopentyl-[4-(2-hydroxyphenyl)piperazin-1-yl]methanone as a white crystalline solid. The purity of the product can be improved by recrystallization.
科学研究应用
Cyclopentyl-[4-(2-hydroxyphenyl)piperazin-1-yl]methanone has been widely used in scientific research as a tool to study various biological processes. It has been found to have potential applications in the fields of neuroscience, pharmacology, and medicinal chemistry. Cyclopentyl-[4-(2-hydroxyphenyl)piperazin-1-yl]methanone has been used as a ligand for various receptors, including dopamine receptors, serotonin receptors, and adenosine receptors. It has also been used as a tool to study the blood-brain barrier and its role in drug delivery.
属性
IUPAC Name |
cyclopentyl-[4-(2-hydroxyphenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c19-15-8-4-3-7-14(15)17-9-11-18(12-10-17)16(20)13-5-1-2-6-13/h3-4,7-8,13,19H,1-2,5-6,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKTDHHKJEPUBHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CCN(CC2)C3=CC=CC=C3O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Cyclopropyl-1-methyl-1-[(4-methylphenyl)methyl]urea](/img/structure/B7519404.png)
![2-[[5-(4-ethylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-1-(4-methoxyphenyl)propan-1-one](/img/structure/B7519413.png)

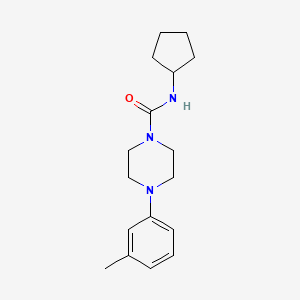
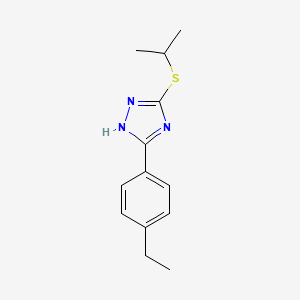
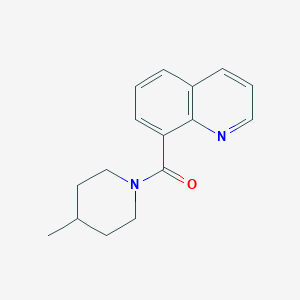
![2-chloro-N-[1-(2-methylpropyl)pyrazol-4-yl]acetamide](/img/structure/B7519440.png)
![2,5-dichloro-N-[2-(dimethylamino)-2-phenylethyl]benzenesulfonamide](/img/structure/B7519449.png)
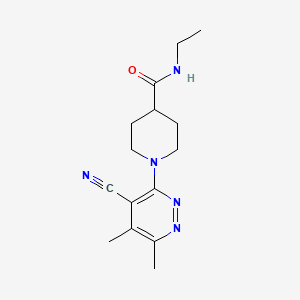
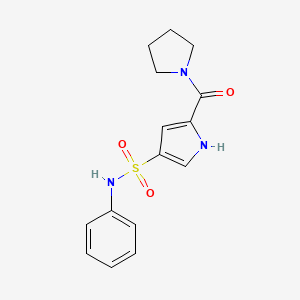
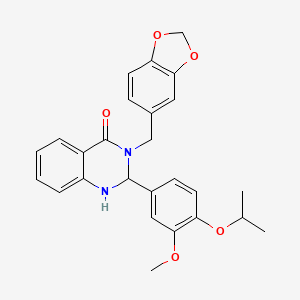
![Furan-3-yl-(4-thieno[3,2-d]pyrimidin-4-ylpiperazin-1-yl)methanone](/img/structure/B7519492.png)
![[2-[(1,1-Dioxothiolan-3-yl)-ethylamino]-2-oxoethyl] 4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanoate](/img/structure/B7519495.png)
